REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1.[s:10]1[c:11]([B:15]([OH:16])[OH:17])[cH:12][cH:13][cH:14]1.[s:18]1[c:19](-[c:20]2[c:21]([O:22][CH3:23])[cH:24][c:25]([O:26][CH3:27])[c:28]([CH:30]=[O:31])[cH:29]2)[cH:32][c:33]2[cH:34][cH:35][cH:36][cH:37][c:38]12>>[c:2]1(-[c:11]2[s:10][cH:14][cH:13][cH:12]2)[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1cccs1
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Name
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COc1cc(OC)c(-c2cc3ccccc3s2)cc1C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c(-c2cc3ccccc3s2)cc1C=O
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Name
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Type
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product
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Smiles
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O=Cc1cccc(-c2cccs2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |